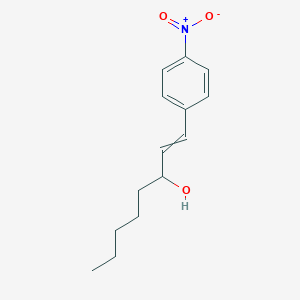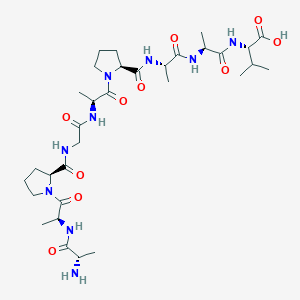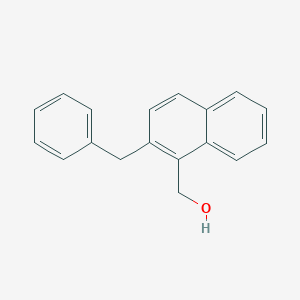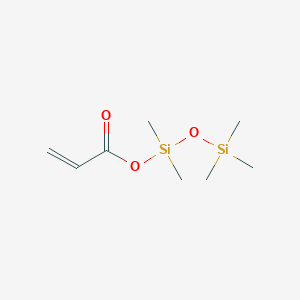
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core with benzyl, phenyl, and phenylsulfanyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present and their spatial orientation. The exact molecular targets and pathways are subject to ongoing research, but they likely involve binding to proteins or nucleic acids, influencing their function and activity .
類似化合物との比較
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the benzyl and phenylsulfanyl substituents.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, altering their reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical and biological contexts.
Uniqueness: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
647826-79-7 |
|---|---|
分子式 |
C23H21NOS |
分子量 |
359.5 g/mol |
IUPAC名 |
1-benzyl-5-phenyl-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C23H21NOS/c25-22-16-17-23(20-12-6-2-7-13-20,26-21-14-8-3-9-15-21)24(22)18-19-10-4-1-5-11-19/h1-15H,16-18H2 |
InChIキー |
OUESMSYSPHXHDX-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)

![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)



![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)



![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)



